5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one
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Overview
Description
5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one is a heterocyclic compound that belongs to the class of benzazepinones. These compounds are known for their diverse pharmacological activities and are used in various therapeutic applications, including the treatment of heart diseases, cancer, and neurological conditions .
Preparation Methods
The synthesis of 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one can be achieved through several synthetic routes:
Hydroamination: This method involves the metal-catalyzed intramolecular hydroamination of an alkyne function by an amide moiety.
Carbopalladation: Reductive Heck conditions can be employed to furnish benzazepinones.
Amidation: Various amidation approaches allow the synthesis of both saturated and unsaturated benzazepinones.
Chemical Reactions Analysis
5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one involves its role as a potent and ligand-efficient pan-BET bromodomain inhibitor. It binds simultaneously to both bromodomains, exploiting a bivalent mode of action. This binding inhibits the activity of BET bromodomains, which are involved in the regulation of gene expression .
Comparison with Similar Compounds
5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one can be compared with other similar compounds, such as:
1,3-dihydro-2H-benzo[d]azepin-2-one: This compound lacks the bromine atom and has different pharmacological properties.
5-bromo-1H-benzo[d]imidazol-2(3H)-one: This compound has a similar structure but belongs to the class of benzimidazoles.
7-bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one: This compound has a benzodiazepine ring and different pharmacological activities.
The uniqueness of this compound lies in its specific structure and its role as a pan-BET bromodomain inhibitor, which makes it a valuable compound in scientific research and therapeutic applications.
Properties
Molecular Formula |
C10H8BrNO |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
5-bromo-1,3-dihydro-3-benzazepin-2-one |
InChI |
InChI=1S/C10H8BrNO/c11-9-6-12-10(13)5-7-3-1-2-4-8(7)9/h1-4,6H,5H2,(H,12,13) |
InChI Key |
UKZCDCACMDNOJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=CNC1=O)Br |
Origin of Product |
United States |
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